25-O-Methylkaravilagenin D

Cancer chemoprevention Epstein-Barr virus early antigen Tumor promotion inhibition

25-O-Methylkaravilagenin D (CAS 1363422-85-8) is a cucurbitane-type triterpenoid with the molecular formula C₃₁H₄₈O₄ (MW 484.7 g/mol). It was first isolated as one of six new compounds from a methanol extract of the leaves of Japanese Momordica charantia (bitter melon).

Molecular Formula C31H48O4
Molecular Weight 484.7 g/mol
Cat. No. B13437213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25-O-Methylkaravilagenin D
Molecular FormulaC31H48O4
Molecular Weight484.7 g/mol
Structural Identifiers
SMILESCC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4=O)C)C
InChIInChI=1S/C31H48O4/c1-20(10-9-15-26(2,3)34-8)21-13-16-29(7)22-14-17-31-23(11-12-24(32)27(31,4)5)30(22,25(33)35-31)19-18-28(21,29)6/h9,14-15,17,20-24,32H,10-13,16,18-19H2,1-8H3/b15-9+/t20-,21-,22+,23+,24+,28-,29+,30+,31-/m1/s1
InChIKeyCDMNUIHDPJBCDT-XGCHVDKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





25-O-Methylkaravilagenin D: A Cucurbitane-Type Triterpenoid from Momordica charantia for Chemoprevention and Multi-Target Investigation


25-O-Methylkaravilagenin D (CAS 1363422-85-8) is a cucurbitane-type triterpenoid with the molecular formula C₃₁H₄₈O₄ (MW 484.7 g/mol) [1]. It was first isolated as one of six new compounds from a methanol extract of the leaves of Japanese Momordica charantia (bitter melon) [1]. Structurally, it features a 25-O-methyl ether on the side chain, distinguishing it from the closely related karavilagenin D (11, C₃₀H₄₆O₄, MW 470.7 g/mol), which bears a free tertiary alcohol at the same position [1][2]. The compound belongs to the cucurbitane skeleton class, characterized by a tetracyclic 19-(10→9β)-abeo-10α-lanost-5-ene nucleus with a δ-lactone ring spanning C-19 and C-5β [1].

Why 25-O-Methylkaravilagenin D Cannot Be Substituted by Generic Cucurbitane Triterpenoids


Cucurbitane-type triterpenoids from Momordica charantia exhibit widely divergent pharmacological profiles despite sharing a common core scaffold. Subtle structural modifications—such as the 25-O-methylation found in 25-O-methylkaravilagenin D—significantly alter target engagement, cytotoxicity, and in vivo efficacy [1]. Within a single study of 17 co-isolated analogs, only four compounds (including 25-O-methylkaravilagenin D) showed potent EBV-EA chemopreventive activity (IC₅₀ 242–264 mol ratio/32 pmol TPA), while others were either weakly active or inactive [1]. Furthermore, computational target profiling reveals that 25-O-methylkaravilagenin D exhibits a distinct multi-target docking profile against T2DM-associated proteins (AKT1, IL6, SRC) that differs from structurally related analogs such as Kuguacin J and momordic acid [2]. These quantitative differences underscore that generic substitution among cucurbitane triterpenoids is not scientifically justified without direct comparative evidence.

Quantitative Differentiation Evidence for 25-O-Methylkaravilagenin D vs. Closest Analogs


EBV-EA Chemopreventive Potency: Equipotent to Karavilagenin D, Superior to Fruit-Derived Family Members

In the Raji cell EBV-EA activation assay (TPA-induced), 25-O-methylkaravilagenin D (compound 12) exhibited an IC₅₀ in the range of 242–264 mol ratio/32 pmol TPA, placing it among the four most potent compounds out of the 17 tested [1]. Its direct structural congener, karavilagenin D (11), fell within the identical IC₅₀ range (242–264 mol ratio/32 pmol TPA), confirming chemopreventive equipotency [1]. By contrast, a set of cucurbitane-type triterpene glycosides isolated from M. charantia fruits showed significantly weaker and broader IC₅₀ values of 200–409 mol ratio/32 pmol TPA in the same assay system [2].

Cancer chemoprevention Epstein-Barr virus early antigen Tumor promotion inhibition

Cytotoxicity Profile: Chemopreventive Selectivity over Direct Cytotoxicity Compared to Co-Isolated Analogs

Among the 17 cucurbitane triterpenoids tested, compounds 2, 5, 6, 7, 9, and 14 demonstrated potent cytotoxicity against the HL60 human leukemia cell line, and compound 2 also showed activity against SK-BR-3 breast cancer cells [1]. In contrast, 25-O-methylkaravilagenin D (12) and its direct analog karavilagenin D (11) did not exhibit potent cytotoxicity in either cell line [1]. This divergent profile suggests that compounds 12 and 11 operate primarily through a chemopreventive (anti-tumor promotional) mechanism rather than direct tumor cell killing, unlike several structurally related co-isolated analogs [1].

Selective chemoprevention Cytotoxicity screening Cancer cell lines

Multi-Target T2DM Docking: Balanced Binding Profile Across AKT1, IL6, and SRC vs. Kuguacin and Momordicin Series

In a comprehensive network pharmacology and molecular docking study, 25-O-methylkaravilagenin D was one of five key cucurbitane-type triterpenoids evaluated against three T2DM core targets: AKT1, IL6, and SRC [1]. Using AutoDock, 25-O-methylkaravilagenin D yielded binding affinities of −6.53 kcal/mol (AKT1), −7.30 kcal/mol (IL6), and −7.40 kcal/mol (SRC) [1]. Compared to Kuguacin J (−6.27, −6.73, −7.23 kcal/mol), 25-O-methylkaravilagenin D exhibited 4.1% stronger binding to AKT1 and 8.4% stronger binding to IL6 [1]. Momordicine I showed identical docking scores (−6.53, −7.30, −7.40 kcal/mol), indicating comparable multi-target engagement [1]. Momordic acid was consistently the strongest binder (−7.30, −7.70, −7.80 kcal/mol) [1].

Type 2 diabetes Molecular docking Multi-target pharmacology

Structural Differentiation: 25-O-Methyl Substituent vs. 25-Hydroxy in Karavilagenin D

25-O-Methylkaravilagenin D (C₃₁H₄₈O₄, MW 484.71) differs from karavilagenin D (C₃₀H₄₆O₄, MW 470.69) by the replacement of a tertiary alcohol (−OH) at C-25 with a methyl ether (−OCH₃) [1][2]. This substitution increases the molecular weight by 14.02 Da and eliminates one hydrogen bond donor while adding a slightly bulkier, more lipophilic moiety [2]. The XLogP3-AA of karavilagenin D is computed as 5.9 [2]; the 25-O-methyl analog is expected to have a higher logP due to replacement of a polar hydroxyl with a methoxy group. In the EBV-EA assay, this modification did not alter chemopreventive potency (both compounds share the IC₅₀ range of 242–264 mol ratio/32 pmol TPA) [1].

Structure-activity relationship Methylation Triterpenoid side-chain modification

High-Value Application Scenarios for 25-O-Methylkaravilagenin D Based on Quantitative Evidence


Matched Molecular Pair Studies with Karavilagenin D for Side-Chain Methylation SAR

25-O-Methylkaravilagenin D and karavilagenin D (11) form an ideal matched molecular pair for investigating the impact of 25-O-methylation on ADMET properties. Both compounds share identical EBV-EA chemopreventive potency (IC₅₀ 242–264 mol ratio/32 pmol TPA) and a non-cytotoxic profile [1], allowing the effect of the –OH → –OCH₃ substitution on permeability, metabolic stability, and oral bioavailability to be isolated without confounding pharmacodynamic differences. Researchers can use this pair to develop predictive models for cucurbitane triterpenoid side-chain modification [1][2].

Cancer Chemoprevention Screening with Reduced Cytotoxic Confounding

For tumor promotion inhibition assays using the Raji/EBV-EA system, 25-O-methylkaravilagenin D offers a chemopreventive signal (IC₅₀ 242–264 mol ratio/32 pmol TPA) without the direct cytotoxicity observed in compounds 2, 5–7, 9, and 14 [1]. This makes it suitable as a reference chemopreventive agent in mechanistic studies where researchers need to distinguish anti-tumor promotional activity from overt cytotoxicity, reducing false positives in downstream in vivo testing pipelines [1].

Multi-Target T2DM Virtual Screening and Network Pharmacology Validation

Based on molecular docking data showing balanced binding to AKT1 (−6.53), IL6 (−7.30), and SRC (−7.40 kcal/mol), 25-O-methylkaravilagenin D is appropriate as a positive control or query molecule for virtual screening campaigns targeting the AKT1-IL6-SRC axis in T2DM [3]. Its intermediate network centrality (degree value 33) supports its use as a probe for polypharmacology studies comparing cucurbitane triterpenoids with dominant single-target engagement profiles [3].

Natural Product Library Building for Leaf-Derived vs. Fruit-Derived Cucurbitane Triterpenoid Benchmarking

25-O-Methylkaravilagenin D represents the more potent leaf-derived chemopreventive subclass (IC₅₀ 242–264 mol ratio/32 pmol TPA) compared to fruit-derived cucurbitane glycosides (IC₅₀ 200–409 mol ratio/32 pmol TPA) [1][2]. Compound library curators can use it as a leaf-specific benchmark for quality control of Momordica charantia extract collections, differentiating leaf-sourced materials from fruit-sourced materials based on the presence of this and related aglycone-type triterpenoids [1].

Quote Request

Request a Quote for 25-O-Methylkaravilagenin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.